6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
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Overview
Description
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a nitropyrimidine moiety
Mechanism of Action
Target of Action
The primary targets of 6-(4-(3-Chlorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are the 5-hydroxytryptamine receptors , specifically the 5-HT1D and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound interacts with its targets by binding to the 5-HT receptors. This binding can inhibit or stimulate the activity of these receptors, leading to changes in neurotransmission . The exact nature of these changes depends on the specific receptor subtype and the location in the brain where this interaction occurs.
Biochemical Pathways
The compound’s action primarily affects the serotonergic pathways in the brain. By modulating the activity of 5-HT receptors, it can influence the release and reuptake of serotonin, a neurotransmitter that plays a key role in mood regulation and other cognitive functions .
Pharmacokinetics
Similar compounds with a piperazine moiety are known to have good bioavailability and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the 5-HT receptors. It can lead to changes in neuronal firing rates, synaptic plasticity, and neurotransmitter release . These changes can, in turn, influence various cognitive and emotional processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain substances may compete with the compound for binding to the 5-HT receptors, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine ring and chlorophenyl group but differs in the triazole moiety .
Cetirizine ethyl ester dihydrochloride: Contains a piperazine ring and chlorophenyl group, used as an antihistamine .
Uniqueness
6-[4-(3-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyrimidine moiety, in particular, distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O2/c15-10-2-1-3-11(8-10)19-4-6-20(7-5-19)14-12(21(22)23)13(16)17-9-18-14/h1-3,8-9H,4-7H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIDHNKFACQPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC(=C3[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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